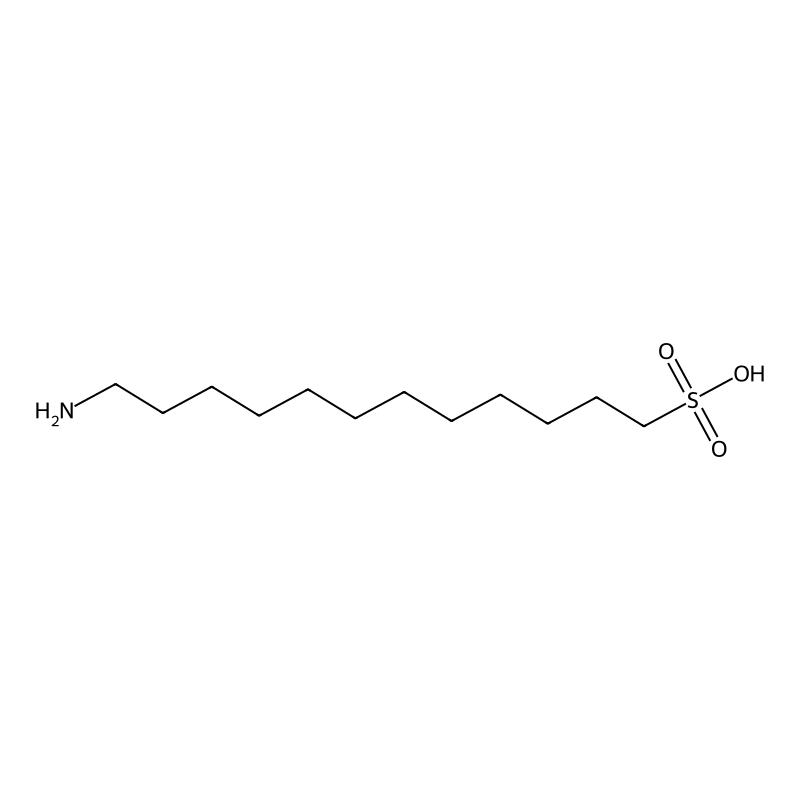12-Aminododecane-1-sulfonic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
12-Aminododecane-1-sulfonic acid is an organic compound with the molecular formula C₁₂H₂₇NO₃S and a molecular weight of approximately 265.41 g/mol. This compound features a long hydrophobic dodecane chain, which is significant for its surfactant properties, along with a sulfonic acid group that imparts water solubility. The presence of an amino group enhances its functionality in various
The chemical reactivity of 12-aminododecane-1-sulfonic acid is primarily influenced by its functional groups:
- Acid-Base Reactions: The sulfonic acid group can donate a proton, making it a strong acid, which can interact with bases to form salts.
- Esterification: The amino group can react with carboxylic acids or their derivatives to form amides or esters, depending on the conditions.
- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing it to participate in substitution reactions with electrophiles.
These reactions are critical for synthesizing derivatives and modifying the compound for specific applications .
Several methods can be employed to synthesize 12-aminododecane-1-sulfonic acid:
- Alkylation of Amines: Dodecanesulfonic acid can be reacted with ammonia or primary amines under controlled conditions to introduce the amino group.
- Hydrolysis of Sulfonamides: Starting from a sulfonamide derivative, hydrolysis can yield the desired sulfonic acid.
- Direct Amination: Dodecanesulfonyl chloride can be reacted with ammonia or amines to produce 12-aminododecane-1-sulfonic acid directly.
These methods highlight the versatility of this compound's synthesis based on available precursors and desired purity levels .
12-Aminododecane-1-sulfonic acid is utilized in various fields:
- Surfactants: Its surfactant properties make it suitable for use in detergents and cleaning products.
- Cosmetics: It can be incorporated into formulations for skin and hair care due to its emulsifying properties.
- Pharmaceuticals: The compound may serve as an excipient or active ingredient in drug formulations, enhancing solubility and bioavailability .
Interaction studies involving 12-aminododecane-1-sulfonic acid focus on its behavior in biological systems and formulations:
- Drug Formulations: Research indicates that it can enhance the solubility of poorly soluble drugs, improving their therapeutic efficacy.
- Cellular Studies: Investigations into how this compound interacts with cell membranes reveal insights into its potential as a drug delivery agent.
These studies are crucial for understanding how 12-aminododecane-1-sulfonic acid can be effectively utilized in various applications .
Several compounds share structural similarities with 12-aminododecane-1-sulfonic acid. Here are some notable comparisons:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 10-Aminodecanesulfonic Acid | C₁₀H₂₃NO₃S | Shorter carbon chain; used in similar applications. |
| 11-Aminoundecanesulfonic Acid | C₁₁H₂₅NO₃S | Intermediate chain length; surfactant properties. |
| 12-Aminododecanoic Acid | C₁₂H₂₅NO₂ | Similar structure without the sulfonate group; used as fatty acids. |
| 1-Dodecanesulfonic Acid | C₁₂H₂₆O₃S | Lacks amino functionality; primarily used as a surfactant. |
The uniqueness of 12-aminododecane-1-sulfonic acid lies in its combination of a long hydrophobic chain, an amino group, and a sulfonic acid moiety, making it particularly effective in applications requiring both solubility and surfactant properties .






